1-Phenylbutane-1,3-diol

Biocatalysis Stereoselective Synthesis Chiral 1,3-Diol Production

1-Phenylbutane-1,3-diol (CAS 65469-88-7) is a chiral 1,3-diol with a phenyl substituent at the C1 position, possessing two stereogenic centers and existing as four distinct diastereomers. This compound is not merely a simple diol; its structure serves as a privileged scaffold in asymmetric synthesis, forming the core skeleton of polyene and polyol macrolide antibiotics and serving as a precursor to chiral hydroxyketones and pheromones.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 65469-88-7
Cat. No. B3277115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutane-1,3-diol
CAS65469-88-7
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)O)O
InChIInChI=1S/C10H14O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3
InChIKeyQTYZWFQTOYXFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutane-1,3-diol (CAS 65469-88-7): A Strategic Chiral 1,3-Diol Building Block


1-Phenylbutane-1,3-diol (CAS 65469-88-7) is a chiral 1,3-diol with a phenyl substituent at the C1 position, possessing two stereogenic centers and existing as four distinct diastereomers [1]. This compound is not merely a simple diol; its structure serves as a privileged scaffold in asymmetric synthesis, forming the core skeleton of polyene and polyol macrolide antibiotics and serving as a precursor to chiral hydroxyketones and pheromones [2]. Its unique combination of a rigid aromatic ring and a flexible 1,3-diol backbone allows for highly regio- and stereoselective enzymatic transformations, making it an invaluable building block for complex natural product synthesis [2][3].

Why Generic 1,3-Diol Substitution Fails for 1-Phenylbutane-1,3-diol Synthesis


Generic 1,3-diols cannot substitute for 1-phenylbutane-1,3-diol in stereochemically demanding applications because the diastereomeric outcome of its synthesis is exceptionally sensitive to the reaction conditions. As demonstrated by direct comparison, chemical reduction using sodium borohydride or lithium aluminum hydride results in a complete loss of diastereoselectivity, yielding a mixture of all four isomers [1]. In stark contrast, enzymatic approaches can deliver a single diastereomer with near-perfect selectivity (de ~98%) [1]. Moreover, the regio- and stereoselectivity of its enzymatic resolution is highly dependent on the syn/anti configuration of the starting material, a complexity that is absent in simpler, achiral 1,3-diols [2]. A researcher or procurement specialist cannot assume that a racemic mixture or a structurally related diol will replicate this stereochemical precision.

Quantitative Differentiation Evidence for 1-Phenylbutane-1,3-diol Sourcing and Selection


Enzymatic vs. Chemical Reduction: Diastereoselectivity (de) for 1-Phenyl-1,3-butanediol Isomers

The diastereomeric outcome of reducing 1-phenyl-1,3-butadione is entirely dependent on the method. A direct head-to-head comparison shows that chemical reduction (NaBH4 or LiAlH4) without enzymatic guidance yields a complete mixture of all four isomers, indicating a diastereomeric excess (de) of essentially 0%. In contrast, a one-pot enzymo-chemical reduction using the oxidoreductase from Pichia capsulata produces (1R,3S)-1-phenyl-1,3-butanediol with a de of approximately 98%. Similarly, Zygosaccharomyces rouxii furnishes the opposite diastereomer, (1S,3R)-1-phenyl-1,3-butanediol, also with de ~98% [1]. This absolute control means a scientist can procure either enantiopure form on demand by selecting the appropriate enzyme, a capability not offered by standard chemical reductants.

Biocatalysis Stereoselective Synthesis Chiral 1,3-Diol Production

Lipase-Catalyzed Kinetic Resolution: Syn vs. Anti Diastereomer Selectivity

The utility of 1-phenylbutane-1,3-diol is greatly enhanced by its ability to undergo regio- and stereoselective kinetic resolution. A direct comparison of the two racemic diastereomers under identical conditions reveals dramatically different outcomes. Candida rugosa lipase (CRL)-catalyzed acetylation of (±)-syn-1-phenylbutane-1,3-diol yields two monoacetates with moderate enantiomeric excess (ee) and yields (e.g., 30% yield, >99% ee for one product, and 45% yield, 69% ee for the other after 2 hours) [1]. In contrast, resolution of the (±)-anti-1 diastereomer produces a single monoacetate, leaving unreacted (-)-anti-1 with an ee >99% and a high enantiomeric ratio (E = 72) [1]. This demonstrates that the anti diastereomer is a far superior substrate for obtaining enantiopure diol via kinetic resolution.

Biocatalysis Kinetic Resolution Lipase Selectivity

Oxidative Derivatization Efficiency: 1-Phenylbutane-1,3-diol to 1-Phenyl-1,3-butanedione

The synthetic versatility of 1-phenylbutane-1,3-diol is partly defined by its quantitative transformation into the corresponding dione, a key intermediate for further chiral derivatizations. Using modified o-methyl substituted IBX (Me-IBX) in acetone at room temperature, the diol is selectively oxidized to 1-phenyl-1,3-butanedione in an isolated yield of 98% after 12 hours [1]. This is a high-yielding, one-step conversion that preserves the aromatic functionality while generating a prochiral diketone that can be re-entered into asymmetric reduction cycles. While similar oxidations are possible for other 1,3-diols, the reported yield for this specific substrate is near-quantitative, highlighting its excellent compatibility with mild oxidants.

Synthetic Utility Oxidation Chiral Pool Interconversion

Application-Specific Differentiation: Isotopic Labeling Probes for Mechanistic Enzymology

A unique application that distinguishes 1-phenylbutane-1,3-diol from simpler analogs is its use as a precursor to complex isotopically labeled chiral probes. Enantiomerically pure (R)-2-chloro-1-phenylethanol is transformed into O-18-labeled 3-methyl-1-phenylbutane-1,3-diol, which is then elaborated into (RP)- and (SP)-[16O,17O,18O]phosphoenol pyruvate (PEP) [1]. These multiply labeled PEP isotopologues are essential for studying phosphoryl transfer enzyme mechanisms. No other simple 1,3-diol scaffold simultaneously provides the necessary chiral center, aromatic handle for purification, and a methyl substituent that mimics the PEP methyl group while enabling the regiospecific incorporation of multiple heavy oxygen isotopes. This is a class-level advantage for C3-substituted 1-phenyl-1,3-diols over other chiral diols.

Mechanistic Probes Isotopic Labeling Phosphoenol Pyruvate

Validated Application Scenarios for 1-Phenylbutane-1,3-diol Based on Quantitative Evidence


Stereoselective Synthesis of Macrolide Antibiotics and Polyketide Natural Products

Laboratories developing convergent synthetic routes to polyene macrolides or polyol antibiotics should specify 1-phenylbutane-1,3-diol as their chiral 1,3-diol building block. The evidence shows that a specific enantiopure diastereomer (de ~98%) can be reliably generated via enzymatic reduction using Pichia capsulata or Zygosaccharomyces rouxii [1]. This avoids the non-selective chemical reduction that yields a useless mixture of all four isomers. This directly impacts synthetic efficiency by eliminating a difficult chiral resolution step early in the sequence.

Biocatalytic Production of Enantiopure Anti-1,3-Diols via Kinetic Resolution

For research groups requiring a single enantiomer of the anti-configured 1-phenylbutane-1,3-diol, the procurement strategy should focus on the racemic anti diastereomer. This substrate can be subjected to a Candida rugosa lipase (CRL)-catalyzed acetylation, leaving the desired (-)-anti-1 enantiomer unreacted with an enantiomeric excess exceeding 99% and an enantiomeric ratio (E) of 72 [1]. This evidence-based protocol is demonstrably superior to using the syn diastereomer, which yields a complex mixture of products under identical conditions.

Synthesis of Multiply-Labeled Enyzme Mechanistic Probes

Chemical biologists investigating phosphoryl transfer mechanisms of enzymes like pyruvate kinase or PEP carboxylase should source enantiopure 3-methyl-1-phenylbutane-1,3-diol. As established, it is the critical precursor for synthesizing (RP)- and (SP)-[16O,17O,18O]phosphoenol pyruvate, probes that are essential for determining stereochemical course and transition state structures [2]. Alternative diols cannot deliver the required regiospecific heavy-atom labeling pattern.

Chiral Pool Interconversion for Prochiral Diketone Synthesis

In synthetic workflows that require 1-phenyl-1,3-butanedione as a prochiral intermediate, 1-phenylbutane-1,3-diol is the precursor of choice. The optimized oxidation protocol using Me-IBX in acetone delivers a 98% isolated yield of the dione at room temperature [3]. This high-yielding, mild transformation means the diol can be quantitatively recycled or advanced, enhancing atom economy in multi-step synthetic sequences.

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